![molecular formula C₆H₁₃FO₅ B1146195 3-Deoxy-3-fluoro-D-galactitol CAS No. 34339-82-7](/img/structure/B1146195.png)
3-Deoxy-3-fluoro-D-galactitol
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Overview
Description
3-Deoxy-3-fluoro-D-galactitol is an exceptional biomedical compound, specifically designed to study the complex nature of hereditary galactosemia . It has an extraordinary competitive inhibitory potential against aldose reductase . This remarkable compound effectively curtails the deleterious buildup of galactitol .
Synthesis Analysis
The synthesis of 3-Deoxy-3-fluoro-D-galactitol involves a D- to L-sugar translation strategy, and an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .Molecular Structure Analysis
The molecular formula of 3-Deoxy-3-fluoro-D-galactitol is C6H13FO5 . Its IUPAC name is (2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol .Physical And Chemical Properties Analysis
The molecular weight of 3-Deoxy-3-fluoro-D-galactitol is 184.16 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Substrate for NAD-linked Sorbitol Dehydrogenase
3-Deoxy-3-fluoro-D-glucitol serves as a substrate for NAD-linked sorbitol dehydrogenase . This enzyme plays a crucial role in the polyol pathway, which is a two-step process that converts glucose to fructose.
Antidiabetic Drug
3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is a powerful antidiabetic drug . It exhibits significant efficacy in managing type 2 diabetes mellitus. This medication operates through its ability to impede the glucokinase enzyme, resulting in a notable decline in blood glucose concentrations .
Chemical Probe in Glycobiology
The compound has been used in the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose . The enzymatic activation and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides demonstrate its potential as a novel versatile chemical probe in glycobiology .
Synthesis of Fluorinated Trisaccharides
3-Deoxy-3-fluoro-D-glucitol is used in the synthesis of fluorinated trisaccharides . These fluorinated trisaccharides have potential applications in the development of new drugs and in the study of carbohydrate-protein interactions.
Enzymatic Oxidation
The compound is involved in enzymatic oxidation processes . This is part of a D- to L-sugar translation strategy, which is crucial in the synthesis of 3-deoxy-3-fluoro-L-fucose .
Storage and Stability
3-Deoxy-3-fluoro-D-glucitol has a storage temperature of 2-8°C . This property is important for its stability and longevity, making it suitable for various research applications.
Mechanism of Action
Target of Action
The primary target of 3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is the glucokinase enzyme . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis .
Mode of Action
FDG operates by impeding the activity of the glucokinase enzyme . This inhibition disrupts the normal process of glycolysis, leading to a significant decline in blood glucose concentrations .
Biochemical Pathways
The compound affects the glycolytic pathway by inhibiting the action of glucokinase . This results in a decrease in the conversion of glucose to glucose-6-phosphate, thereby reducing the overall rate of glycolysis . It’s also a substrate for NAD-linked sorbitol dehydrogenase .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with the glucokinase enzyme .
Result of Action
The molecular and cellular effects of FDG’s action primarily involve a reduction in blood glucose levels . By inhibiting glucokinase, FDG disrupts glucose metabolism, leading to a decrease in the amount of glucose that is converted into glucose-6-phosphate. This results in lower blood glucose concentrations .
Action Environment
It’s known that the compound’s efficacy as an antidiabetic drug is significant, suggesting that it may be relatively stable and effective under physiological conditions .
properties
IUPAC Name |
(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-ARQDHWQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-4-Fluorohexane-1,2,3,5,6-pentol |
Q & A
Q1: How does 3-deoxy-3-fluoro-D-glucitol (3FGL) affect locusts?
A1: 3FGL is a metabolite of the injected toxin 3-deoxy-3-fluoro-D-glucose (3FG) in locusts []. Research suggests that 3FGL accumulates in the locust haemolymph after 3FG injection and acts as a competitive inhibitor of the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase EC 1.1.1.14) []. This inhibition likely disrupts the sorbitol metabolism pathway in locusts, contributing to the toxic effects of 3FG [].
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